molecular formula C13H15ClN4 B2920885 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile CAS No. 338794-92-6

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile

Cat. No.: B2920885
CAS No.: 338794-92-6
M. Wt: 262.74
InChI Key: YREACUAGJWYCJJ-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile is a nitrile-containing compound featuring a piperazine ring substituted with a 4-chlorophenyl group. Its structure includes a propanenitrile backbone with an imino group linked to the piperazine moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREACUAGJWYCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperazine derivatives, particularly in the substitution patterns on the piperazine ring and the nature of the backbone. Below is a detailed comparison based on molecular features, synthesis, and available

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notes
3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile Not explicitly provided C₁₃H₁₄ClN₅ ~283.7 g/mol 4-Chlorophenyl on piperazine; iminopropanenitrile Limited synthesis/data available
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile 717858-21-4 C₁₅H₁₈N₄O ~282.3 g/mol Phenethyl on piperazine; oxo-propanenitrile 95% purity; commercial availability
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile 339103-92-3 C₁₃H₁₃ClF₃N₅ 331.7 g/mol Chloro-trifluoromethyl pyridine on piperazine Pyridine derivative; higher molecular weight
5-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile 338396-65-9 C₂₂H₂₀ClN₅O 405.9 g/mol 4-Methoxyphenyl on piperazine; pyrrole-carbonitrile Discontinued; pyrrole backbone
Key Observations:

The phenethyl group in 717858-21-4 introduces hydrophobicity, which may influence membrane permeability .

Backbone Variability: The iminopropanenitrile backbone in the target compound differs from the oxo-propanenitrile () and pyrrole-carbonitrile (). These variations impact electronic distribution and hydrogen-bonding capacity.

Molecular Weight and Complexity :

  • Pyridine derivatives (e.g., 339103-92-3) exhibit higher molecular weights due to trifluoromethyl and chloro groups, which may affect bioavailability .

Stability and Commercial Availability

  • In contrast, 717858-21-4 is available commercially at 95% purity, indicating robust synthetic protocols .

Biological Activity

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile, identified by its molecular formula C13H15ClN4C_{13}H_{15}ClN_4 and molecular weight 262.74g/mol262.74\,g/mol, is a compound of interest in biological and pharmacological research. This compound features a piperazine moiety, which is known for its diverse biological activities, including potential applications in neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the chlorophenyl group enhances its lipophilicity, potentially increasing its ability to cross biological membranes and interact with central nervous system targets.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, including dopamine and serotonin receptors.
  • Enzyme Inhibition : It could inhibit key enzymes involved in neurotransmitter metabolism, impacting signaling pathways associated with mood regulation and cognition.

Pharmacological Studies

Recent studies have evaluated the pharmacological profile of this compound, highlighting its potential therapeutic effects:

  • Antidepressant Activity : Animal models suggest that this compound exhibits antidepressant-like effects, possibly through modulation of serotonin pathways.
  • Antitumor Effects : Preliminary research indicates that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicative of antidepressant effects. The study measured serotonin levels pre- and post-treatment, revealing a notable increase in serotonin availability in the synaptic cleft.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy.

Comparative Analysis

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H15ClN4262.74 g/molAntidepressant, Antitumor
Similar Compound AC12H14ClN3250.71 g/molAntipsychotic
Similar Compound BC14H16ClN5290.75 g/molAntidepressant

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